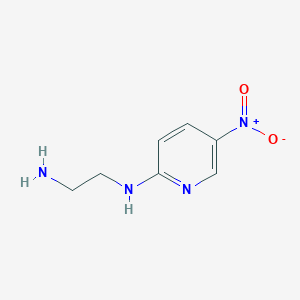

2-(2-Aminoethylamino)-5-nitropyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-(5-nitropyridin-2-yl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHSPTHLPCXPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183785 | |

| Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29602-39-9 | |

| Record name | 2-[(2-Aminoethyl)amino]-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29602-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029602399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Nitro-2-pyridylaminoethyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2-pyridylaminoethyl-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Aminoethylamino)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Aminoethylamino)-5-nitropyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is a two-stage process, commencing with the preparation of the key intermediate, 2-chloro-5-nitropyridine, followed by a nucleophilic aromatic substitution with ethylenediamine. This document details the experimental protocols and quantitative data for each step, offering a reproducible and efficient pathway to the target molecule.

Synthesis Pathway Overview

The synthesis of 2-(2-Aminoethylamino)-5-nitropyridine is achieved through a robust and well-documented two-stage process. The first stage involves the multi-step synthesis of the crucial precursor, 2-chloro-5-nitropyridine, starting from the readily available 2-aminopyridine. The second stage is the nucleophilic aromatic substitution of this chlorinated intermediate with ethylenediamine to yield the final product.

Caption: Overall synthesis pathway for 2-(2-Aminoethylamino)-5-nitropyridine.

Stage 1: Synthesis of 2-Chloro-5-nitropyridine

The preparation of 2-chloro-5-nitropyridine is a well-established three-step process.

Step 1.1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

The initial step involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and fuming nitric acid.

Experimental Protocol:

In a reaction vessel, 18.82 g (0.2 mol) of 2-aminopyridine is dissolved in 75.3 g of dichloroethane with stirring. The solution is cooled, and a mixture of 45.17 g of concentrated sulfuric acid and fuming nitric acid is added dropwise while maintaining the temperature below 10°C. The addition is completed over 60 minutes, and the reaction mixture is stirred for an additional 12 hours, during which the color changes from light yellow to wine red. After completion, the reaction is cooled to room temperature and washed with water until the pH reaches 5.8. The organic layer is separated, and the dichloroethane is removed under reduced pressure. The residue is poured into ice water to precipitate a dark yellow solid, which is then filtered, washed with water, and dried to yield 2-amino-5-nitropyridine.[1]

Quantitative Data:

| Product | Yield | Purity (HPLC) |

| 2-Amino-5-nitropyridine | 91.67% | 98.66% |

Step 1.2: Diazotization and Hydrolysis of 2-Amino-5-nitropyridine to 2-Hydroxy-5-nitropyridine

The amino group of 2-amino-5-nitropyridine is converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Experimental Protocol:

2-Amino-5-nitropyridine (138.1 g, 1.000 mol) is dissolved in 913 mL of 15 wt.% aqueous hydrochloric acid and filtered. The filtrate is cooled to -5 to 0°C. A solution of sodium nitrite (103.5 g, 1.500 mol) in 100 mL of water is added dropwise while maintaining the temperature between -5 and 0°C. After the addition is complete, the mixture is stirred at 0 to 5°C for 30-45 minutes. The completion of the reaction is monitored by TLC. The filtrate is then subjected to distillation under reduced pressure. The remaining residue is recrystallized from a 2:1 water/alcohol mixture to afford 2-hydroxy-5-nitropyridine.[2]

Quantitative Data:

| Product | Yield |

| 2-Hydroxy-5-nitropyridine | 81.3% |

Step 1.3: Chlorination of 2-Hydroxy-5-nitropyridine to 2-Chloro-5-nitropyridine

The final step in the precursor synthesis is the chlorination of the hydroxyl group using phosphorus oxychloride and phosphorus pentachloride.

Experimental Protocol:

In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, 50 g of phosphorus oxychloride, 14.0 g (0.1 mol) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride are combined. The mixture is stirred and heated at 100-105°C for 5 hours. After the reaction, excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is slowly poured into 120 g of ice water with vigorous stirring. The mixture is then neutralized to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution. The layers are separated, and the aqueous layer is extracted three times with dichloromethane (60 g each). The combined organic phases are washed with 20 g of saturated brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2-chloro-5-nitropyridine as a yellow solid.[3]

Quantitative Data:

| Product | Yield | Purity (GC) |

| 2-Chloro-5-nitropyridine | 95.3% | 99.8% |

Stage 2: Synthesis of 2-(2-Aminoethylamino)-5-nitropyridine

The final product is synthesized via a nucleophilic aromatic substitution reaction between 2-chloro-5-nitropyridine and ethylenediamine.

Caption: Experimental workflow for the synthesis of the final product.

Experimental Protocol:

To a stirred solution of 2-chloro-5-nitropyridine (1.58 g, 10 mmol) in ethanol (20 mL) at 0-5°C, ethylenediamine (1.20 g, 20 mmol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from an ethanol/water mixture to afford 2-(2-Aminoethylamino)-5-nitropyridine as a yellow solid.

Quantitative Data:

| Product | Melting Point |

| 2-(2-Aminoethylamino)-5-nitropyridine | 126-128 °C |

Note: A specific yield for this final step was not found in the searched literature. The yield is expected to be moderate to high based on similar nucleophilic aromatic substitution reactions.

Summary of Quantitative Data

| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity |

| 2-Amino-5-nitropyridine | 2-Aminopyridine | H₂SO₄, fuming HNO₃ | Dichloroethane | <10 | 12 | 91.67 | 98.66% (HPLC) |

| 2-Hydroxy-5-nitropyridine | 2-Amino-5-nitropyridine | NaNO₂, HCl | Water | -5 to 5 | 0.5-0.75 | 81.3 | - |

| 2-Chloro-5-nitropyridine | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | - | 100-105 | 5 | 95.3 | 99.8% (GC) |

| 2-(2-Aminoethylamino)-5-nitropyridine | 2-Chloro-5-nitropyridine | Ethylenediamine | Ethanol | 0-25 | 4-6 | - | - |

This guide provides a detailed and structured approach for the synthesis of 2-(2-Aminoethylamino)-5-nitropyridine, intended to be a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethylamino)-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 2-(2-Aminoethylamino)-5-nitropyridine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document compiles available data on the compound's chemical identity, physical and chemical properties, and safety information. Notably, while the compound has applications in analytical chemistry, particularly in mass spectrometry, information regarding its biological activity and detailed experimental protocols for its synthesis and characterization are limited in publicly accessible literature.

Chemical Identity and Structure

2-(2-Aminoethylamino)-5-nitropyridine is a substituted pyridine derivative characterized by an aminoethylamino group at the 2-position and a nitro group at the 5-position of the pyridine ring.

| Identifier | Value |

| IUPAC Name | N'-(5-nitropyridin-2-yl)ethane-1,2-diamine |

| CAS Number | 29602-39-9[1] |

| Molecular Formula | C₇H₁₀N₄O₂ |

| Molecular Weight | 182.18 g/mol [1] |

| Canonical SMILES | C1=CN=C(C=C1--INVALID-LINK--[O-])NCCN |

| InChI | InChI=1S/C7H10N4O2/c8-3-4-9-7-2-1-6(5-10-7)11(12)13/h1-2,5H,3-4,8H2,(H,9,10) |

| InChIKey | ODHSPTHLPCXPTL-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 126-128 °C | [1] |

| Boiling Point | Data not available | |

| Solubility | Data not available (noted to be "Air Sensitive") | [2] |

| pKa | Data not available | |

| logP | Data not available |

Synthesis and Characterization

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of 2-(2-Aminoethylamino)-5-nitropyridine could not be identified in the conducted search. However, a plausible synthetic route can be inferred from the synthesis of related compounds, such as the reaction between 2-chloro-5-nitropyridine and ethylenediamine. This would involve a nucleophilic aromatic substitution reaction where the amino group of ethylenediamine displaces the chlorine atom on the pyridine ring.

A general, non-validated, potential synthetic workflow is proposed below:

Caption: Proposed synthetic pathway for 2-(2-Aminoethylamino)-5-nitropyridine.

Spectroscopic Characterization

While specific experimental details and spectra are not provided in the search results, databases like PubChem indicate the availability of the following spectroscopic data for the characterization of 2-(2-Aminoethylamino)-5-nitropyridine. Researchers are advised to consult these databases for the actual spectra.

-

¹H NMR Spectroscopy: Data is available, likely showing signals corresponding to the aromatic protons on the pyridine ring and the aliphatic protons of the ethylenediamine chain.

-

Infrared (IR) Spectroscopy: Spectra are available, which would be expected to show characteristic absorption bands for N-H stretching and bending (from the amino groups), C-H stretching (aromatic and aliphatic), C=N and C=C stretching (from the pyridine ring), and N-O stretching (from the nitro group).

-

Mass Spectrometry: Mass spectral data is available, which would confirm the molecular weight of the compound.

Applications

The primary documented application of 2-(2-Aminoethylamino)-5-nitropyridine is as a matrix for Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS). It has been specifically noted for its use in the quantification of phospholipids.[1] It has also been mentioned as a starting material for the preparation of guanidine derivatives.[1]

Caption: Known applications of 2-(2-Aminoethylamino)-5-nitropyridine.

Biological Activity

No information regarding the biological activity, pharmacological effects, or mechanism of action of 2-(2-Aminoethylamino)-5-nitropyridine was found in the comprehensive literature search conducted for this report. The absence of such data suggests that this compound may not have been a focus of biological or pharmaceutical research to date.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-(2-Aminoethylamino)-5-nitropyridine is associated with the following hazards:

| GHS Classification | Hazard Statement |

| Skin Irritant (Category 2) | H315: Causes skin irritation |

| Eye Irritant (Category 2) | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation |

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[1]

Users should handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, in a well-ventilated area.

Conclusion

2-(2-Aminoethylamino)-5-nitropyridine is a known chemical compound with established physicochemical identifiers and some physical property data. Its primary utility appears to be in the field of analytical chemistry as a MALDI matrix. A significant gap in knowledge exists concerning its biological properties, detailed synthetic protocols, and comprehensive experimental characterization data. This guide summarizes the currently available information to aid researchers and professionals in their work with this compound. Further research would be necessary to fully elucidate its properties and potential applications.

References

In-Depth Technical Guide: N-(5-Nitro-2-pyridyl)-1,2-ethanediamine (CAS 29602-39-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(5-Nitro-2-pyridyl)-1,2-ethanediamine (CAS number: 29602-39-9), a heterocyclic amine with significant applications in chemical synthesis and analytical chemistry. This document consolidates available data on its physicochemical properties, hazards, and handling procedures. Detailed experimental protocols for its synthesis and its application as a matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are presented. While direct evidence of its interaction with specific biological signaling pathways is limited in publicly available literature, this guide explores the broader context of nitropyridine compounds in medicinal chemistry to offer insights into potential areas of investigation.

Physicochemical Properties

N-(5-Nitro-2-pyridyl)-1,2-ethanediamine is a solid organic compound. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 29602-39-9 | [1][2] |

| Molecular Formula | C₇H₁₀N₄O₂ | [2][3] |

| Molecular Weight | 182.18 g/mol | [2][4] |

| Appearance | Dark yellow solid | [1] |

| Melting Point | 126.00 - 128.00 °C | [1][2][5] |

| Odor | Odorless | [1] |

| Flash Point | Not applicable | [2] |

| Water Solubility | Information not readily available, but likely soluble based on its use in aqueous solutions for experiments. | |

| SMILES String | NCCNc1ccc(cn1)--INVALID-LINK--=O | [2] |

| InChI Key | ODHSPTHLPCXPTL-UHFFFAOYSA-N | [2] |

Hazards and Safety Information

N-(5-Nitro-2-pyridyl)-1,2-ethanediamine is classified as a hazardous chemical and requires careful handling. The primary hazards are summarized below.

| Hazard Classification | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) | Reference(s) |

| Skin Corrosion/Irritation | Danger | H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [1][3] |

| Serious Eye Damage/Eye Irritation | Danger | H318: Causes serious eye damage. | (See above) | [1][3] |

| Specific target organ toxicity — single exposure (Respiratory system) | Warning | H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. | [1][2] |

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Call a physician immediately.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[1]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Handling and Storage:

-

Wear personal protective equipment/face protection.[1]

-

Use only under a chemical fume hood.[1]

-

Do not breathe dust.[1]

-

Do not get in eyes, on skin, or on clothing.[1]

-

Store in a cool, dry, and well-ventilated place. Keep containers tightly closed.[1]

-

Incompatible materials include carbon dioxide and oxidizing agents.[1]

Experimental Protocols

Synthesis of N-(5-Nitro-2-pyridyl)-1,2-ethanediamine

Conceptual Synthetic Workflow:

Conceptual Synthesis Workflow Diagram

General Procedure Outline:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-nitropyridine in a suitable solvent (e.g., ethanol or dimethylformamide).

-

Addition of Reagent: Add an excess of ethylenediamine to the solution. The excess ethylenediamine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Application as a Matrix in MALDI-TOF Mass Spectrometry of Phospholipids

N-(5-Nitro-2-pyridyl)-1,2-ethanediamine has been successfully employed as a basic matrix for the negative-mode MALDI-MS analysis of phospholipids. This application offers enhanced detection of several phospholipid classes compared to conventional matrices like 2,5-dihydroxybenzoic acid (DHB).

Experimental Protocol for MALDI-TOF Sample Preparation:

Materials:

-

N-(5-Nitro-2-pyridyl)-1,2-ethanediamine (AAN) matrix solution (e.g., 10 mg/mL in a suitable solvent like chloroform or a mixture of acetonitrile and water).

-

Phospholipid sample, either as a standard or an extract.

-

MALDI target plate.

-

Micropipettes.

Procedure (Dried-Droplet Method):

-

Sample Preparation: Dissolve the phospholipid sample in an appropriate solvent (e.g., chloroform) to a concentration of approximately 1 µM.

-

Matrix-Analyte Mixture: Mix the analyte solution with the AAN matrix solution. A typical ratio is 1:1 (v/v), but this may need to be optimized.

-

Spotting: Pipette a small volume (e.g., 0.5 - 1 µL) of the matrix-analyte mixture onto the MALDI target plate.

-

Crystallization: Allow the solvent to evaporate at room temperature, which results in the co-crystallization of the matrix and the analyte.

-

Analysis: The prepared target plate is then introduced into the MALDI-TOF mass spectrometer for analysis.

Workflow for MALDI-TOF Analysis of Phospholipids using AAN Matrix:

MALDI-TOF Sample Preparation Workflow

Potential Biological Activity and Signaling Pathways: An Extrapolated View

Direct experimental evidence detailing the biological activity and impact on signaling pathways of N-(5-Nitro-2-pyridyl)-1,2-ethanediamine is not prominently available in the current body of scientific literature. However, by examining the activities of structurally related nitropyridine compounds, we can infer potential areas for future investigation.

Many nitropyridine derivatives have been explored in medicinal chemistry for a range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. The nitro group is a key feature that can be bioreduced in hypoxic environments, such as those found in solid tumors, to generate reactive nitrogen species that can induce cellular damage.

Hypothetical Signaling Pathway Involvement:

Given the chemical structure, one could hypothesize that if this compound were to exhibit biological activity, it might interact with pathways sensitive to redox changes or those involving nitrogen-containing signaling molecules.

Hypothetical Cellular Activity Diagram

This diagram illustrates a potential, though unproven, mechanism of action where the nitropyridine compound undergoes intracellular bioreduction, leading to the formation of reactive nitrogen species. These RNS could then induce cellular stress, activating downstream pathways such as apoptosis and the DNA damage response. It is crucial to emphasize that this is a speculative model and requires experimental validation.

Conclusion

N-(5-Nitro-2-pyridyl)-1,2-ethanediamine is a valuable chemical entity with established utility in analytical chemistry, particularly as a matrix for the mass spectrometric analysis of phospholipids. Its synthesis is conceptually straightforward, and its hazardous properties necessitate careful handling in a laboratory setting. While its direct biological effects and interactions with cellular signaling pathways remain an open area for research, the broader family of nitropyridine compounds suggests that investigations into its potential as a bioactive molecule could be a fruitful avenue for future studies in drug discovery and development. This guide provides a foundational resource for researchers working with or considering the use of this compound.

References

molecular structure of N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine

An In-Depth Technical Guide on N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine

Abstract

N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a generalized approach to its synthesis. Due to the limited publicly available data, this document also highlights areas for future research, including the elucidation of its biological activity and potential signaling pathway interactions. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration and utilization of novel chemical entities.

Molecular Structure and Chemical Identity

The fundamental characteristics of N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine are summarized in the table below, providing a clear reference for its chemical identity.

| Identifier | Value | Reference |

| IUPAC Name | N'-(5-nitropyridin-2-yl)ethane-1,2-diamine | [1] |

| CAS Number | 29602-39-9 | [1] |

| Molecular Formula | C7H10N4O2 | [1] |

| Molecular Weight | 182.183 g/mol | [1] |

| SMILES | C1=CC(=NC=C1--INVALID-LINK--[O-])NCCN | [1] |

| InChI Key | ODHSPTHLPCXPTL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The known physical and chemical properties of N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine are detailed in the following table. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Melting Point | 126°C to 128°C | [1] |

| Purity | 99% (as per supplier) | [1] |

| Sensitivity | Air Sensitive | [1] |

Synthesis and Experimental Protocols

A generalized experimental workflow for such a synthesis is depicted in the following diagram:

References

An In-depth Technical Guide to the Solubility of 2-(2-Aminoethylamino)-5-nitropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Aminoethylamino)-5-nitropyridine (also known as N'-(5-nitro-2-pyridinyl)ethane-1,2-diamine). Due to the current absence of specific quantitative solubility data in publicly available scientific literature, this document focuses on a theoretical assessment of its solubility based on its molecular structure. Furthermore, it provides detailed, standardized experimental protocols that researchers can employ to determine the solubility of this compound in various organic solvents.

Introduction to 2-(2-Aminoethylamino)-5-nitropyridine

2-(2-Aminoethylamino)-5-nitropyridine is a pyridine derivative with the chemical formula C₇H₁₀N₄O₂.[1] Its structure incorporates a pyridine ring, a nitro group, and an aminoethylamino side chain. This compound has found a notable application as a basic matrix for the analysis of phospholipids by negative-mode matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[2] In this context, its ability to form homogeneous co-crystals with analytes is crucial, a property that is directly dependent on its solubility in the solvents used for sample preparation.[2] Understanding its solubility is therefore essential for optimizing its use in this and other potential applications.

Theoretical Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The molecular structure of 2-(2-Aminoethylamino)-5-nitropyridine suggests a nuanced solubility profile:

-

Pyridine Ring and Nitro Group: The aromatic pyridine ring and the highly polar nitro group (-NO₂) contribute to the molecule's overall polarity. The nitro group is a strong electron-withdrawing group and can participate in dipole-dipole interactions.

-

Amino Groups: The presence of a primary (-NH₂) and a secondary (-NH-) amino group in the side chain allows the molecule to act as both a hydrogen bond donor and acceptor. This significantly increases its potential for solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, DMF).

-

Aliphatic Side Chain: The ethylenediamine linker provides some nonpolar character and flexibility to the molecule.

Based on these features, the following solubilities can be predicted:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, and in polar aprotic solvents such as DMSO and DMF, due to strong hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Likely in moderately polar solvents like acetone, acetonitrile, and ethyl acetate.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, toluene, and diethyl ether, as the strong polar interactions within the solute are not overcome by the weak van der Waals forces offered by these solvents.

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for 2-(2-Aminoethylamino)-5-nitropyridine in organic solvents. To facilitate future research and data collection, the following table is provided as a template for recording experimentally determined values.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Toluene | ||||

| n-Hexane |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two standard, reliable methods for determining the solubility of a solid compound in an organic solvent.

This method determines the thermodynamic equilibrium solubility and is considered a gold standard for its accuracy.[3][4][5]

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-(2-Aminoethylamino)-5-nitropyridine to a known volume (e.g., 10 mL) of the selected organic solvent in a sealed, airtight vial. The presence of undissolved solid is crucial.

-

Place the vial in a constant-temperature shaker or water bath. Agitate the mixture for an extended period (typically 24-72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours at the same constant temperature.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a pre-weighed, dry container (e.g., a glass petri dish or beaker).

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature below the compound's decomposition point).

-

Once the solvent is completely removed, place the container in a desiccator to cool to room temperature and then reweigh it to determine the mass of the dissolved solid.

-

-

Calculation:

-

Mass of dissolved solute (g): (Weight of container + dry residue) - (Weight of empty container).

-

Volume of solvent (mL): The volume of the supernatant taken for analysis.

-

Solubility ( g/100 mL): (Mass of dissolved solute / Volume of solvent) * 100.

-

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Visible range. It is often faster than the gravimetric method but requires the development of a calibration curve.[3][6][7]

Protocol:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute, known concentration of 2-(2-Aminoethylamino)-5-nitropyridine in the chosen solvent.

-

Scan the solution using a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).

-

-

Preparation of Calibration Curve:

-

Prepare a high-concentration stock solution of the compound in the solvent.

-

Perform a series of dilutions to create at least five standard solutions of known, decreasing concentrations.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear regression will yield an equation (y = mx + c) according to the Beer-Lambert law.

-

-

Analysis of Saturated Solution:

-

Prepare a saturated solution and filter it as described in the gravimetric method (steps 1.1 and 1.2).

-

Accurately dilute a small, known volume of the filtered supernatant with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of this diluted solution at λmax.

-

-

Calculation:

-

Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted solution.

-

Solubility (Concentration of saturated solution): (Concentration of diluted solution) * (Dilution factor).

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. 2-(2-Aminoethylamino)-5-nitropyridine | C7H10N4O2 | CID 122425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-aminoethylamino)-5-nitropyridine as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. researchgate.net [researchgate.net]

- 7. eu-opensci.org [eu-opensci.org]

The Advent and Evolution of Nitropyridines: A Technical Guide to Their Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitropyridine derivatives are a cornerstone of modern medicinal and agricultural chemistry, serving as versatile precursors for a vast array of bioactive molecules.[1] Their unique electronic properties, stemming from the electron-withdrawing nitro group on the pyridine ring, facilitate a wide range of chemical transformations, making them invaluable building blocks in the synthesis of pharmaceuticals, herbicides, and insecticides.[2][3] This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of nitropyridine derivatives, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical and biological pathways.

A Historical Overview: From Synthetic Challenge to Versatile Precursor

The journey of nitropyridine synthesis is a compelling narrative of overcoming significant chemical hurdles. Direct nitration of pyridine, the most intuitive approach, proved to be remarkably challenging for early chemists. The electron-deficient nature of the pyridine ring, further exacerbated by protonation of the nitrogen atom under acidic nitrating conditions, deactivates the ring towards electrophilic aromatic substitution, resulting in very low yields of nitropyridines.[4][5]

A significant breakthrough came with the exploration of pyridine N-oxides . The N-oxide functionality alters the electronic landscape of the pyridine ring, donating electron density, particularly at the 4-position, thereby activating it for electrophilic nitration.[6] This strategy, yielding 4-nitropyridine N-oxide in high yields, became a foundational method in nitropyridine chemistry.[6]

Another pivotal moment in the history of pyridine chemistry was the discovery of the Zincke reaction by Theodor Zincke in 1904.[7] This reaction involves the transformation of a pyridine into a pyridinium salt using 2,4-dinitro-chlorobenzene, which can then react with a primary amine to form a new pyridinium salt.[6][7] While not a direct nitration of pyridine itself, the Zincke reaction provided a novel pathway to functionalized pyridinium salts and highlighted the unique reactivity of the pyridine nucleus.

Over the decades, synthetic chemists have developed a diverse arsenal of methods for preparing nitropyridines. These include the oxidation of aminopyridines and, more recently, innovative three-component ring transformations that offer access to nitropyridines that are not easily produced by other methods.[7][8]

Core Synthetic Methodologies and Experimental Protocols

This section details the experimental procedures for the synthesis of key nitropyridine derivatives, providing a practical guide for laboratory application.

Synthesis of 4-Nitropyridine N-Oxide via Electrophilic Nitration

This method remains a cornerstone for accessing 4-substituted pyridines.

Experimental Protocol: [8]

-

Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, 12 mL (0.29 mol) of fuming HNO₃ is cooled in an ice bath. Slowly, 30 mL (0.56 mol) of concentrated H₂SO₄ is added portion-wise with continuous stirring and cooling. The resulting nitrating acid is brought to 20°C.

-

Reaction Setup: A 100 mL three-neck flask is equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. The reflux condenser is fitted with an adapter to safely vent the nitrous fumes produced during the reaction.

-

Nitration: 9.51 g (100 mmol) of pyridine N-oxide is placed in the reaction flask and heated to 60°C. The prepared nitrating acid is transferred to the addition funnel and added dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease.

-

Reaction Completion: After the addition is complete, the reaction mixture is heated to an internal temperature of 125-130°C for 3 hours.

-

Work-up and Isolation: The reaction mixture is cooled to room temperature and carefully poured onto approximately 150 g of crushed ice. The acidic solution is then neutralized to a pH of 7-8 by the careful, portion-wise addition of a saturated sodium carbonate solution (approximately 170 mL), which will cause strong foaming.

-

Purification: The precipitated yellow solid, a mixture of the product and sodium sulfate, is collected by vacuum filtration. The crude product is then washed with acetone to remove the insoluble sodium sulfate. The acetone is evaporated from the filtrate to yield the final product, which can be further purified by recrystallization from acetone.

Quantitative Data Summary: Synthesis of 4-Nitropyridine N-Oxide

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 125-130 | 3 | 4-Nitropyridine N-oxide | >90 | [6] |

| 3-Methylpyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 100-105 | 2 | 3-Methyl-4-nitropyridine N-oxide | 70-73 | [6] |

Synthesis of 2-Chloro-5-Nitropyridine

2-Chloro-5-nitropyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[5] One common synthetic route starts from 2-aminopyridine.[9]

Experimental Protocol (Multi-step): [9]

-

Nitration of 2-Aminopyridine: 2-aminopyridine is nitrated using a mixture of nitric acid and sulfuric acid to produce 2-amino-5-nitropyridine.

-

Hydrolysis: The resulting 2-amino-5-nitropyridine is then hydrolyzed under acidic conditions to yield 2-hydroxy-5-nitropyridine.

-

Chlorination: Finally, 2-hydroxy-5-nitropyridine is chlorinated using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to give the desired 2-chloro-5-nitropyridine. A detailed procedure involves reacting 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine with 50 g of phosphorus oxychloride and 25.0 g (0.12 mole) of phosphorus pentachloride at 100-105°C for 5 hours.[10] The excess phosphorus oxychloride is removed by distillation under reduced pressure.[10] The residue is then carefully poured into ice water and neutralized with a 40 wt% aqueous sodium hydroxide solution to a pH of 8-9.[10] The product is extracted with dichloromethane, washed with brine, dried, and the solvent is evaporated to yield 2-chloro-5-nitropyridine.[10][11]

Quantitative Data Summary: Synthesis of 2-Chloro-5-Nitropyridine

| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105 | 5 | 2-Chloro-5-nitropyridine | 95.3 | [10] |

| 3-Nitropyridine | N₂O, Et₃N, ZnCl₂ | -15 to 20 | 4 | 2-Chloro-5-nitropyridine | 98 | [10] |

Biological Significance and Signaling Pathways

Nitropyridine derivatives have been instrumental in the development of targeted therapies, particularly in the field of oncology. One notable example is their use as inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways that are often dysregulated in various cancers and inflammatory diseases.[2]

The JAK2/STAT Signaling Pathway and its Inhibition

The JAK/STAT signaling pathway is crucial for transmitting signals from cytokines and growth factors from outside the cell to the nucleus, thereby regulating gene expression involved in cell growth, proliferation, and differentiation.[12]

Caption: The JAK2/STAT signaling pathway and its inhibition by nitropyridine derivatives.

As illustrated in the diagram, the binding of a cytokine to its receptor leads to the activation of JAK2 through autophosphorylation. Activated JAK2 then phosphorylates STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression. Nitropyridine-based inhibitors can effectively block the kinase activity of JAK2, thereby halting this signaling cascade and preventing the downstream effects of uncontrolled cell proliferation.

Experimental and Synthetic Workflows

The synthesis of complex molecules from nitropyridine precursors often involves a series of well-defined steps. The following diagram illustrates a general workflow for the synthesis of a bioactive molecule starting from 2-chloro-5-nitropyridine.

Caption: A general synthetic workflow starting from 2-chloro-5-nitropyridine.

This workflow highlights the versatility of nitropyridines as starting materials. The nitro group can be readily reduced to an amino group, which can then be further functionalized, while the chloro substituent allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

Conclusion

The discovery and development of synthetic routes to nitropyridine derivatives represent a significant chapter in the history of organic chemistry. From overcoming the initial challenges of direct nitration to the development of sophisticated multi-step syntheses and novel ring-forming reactions, the field has continuously evolved. The resulting accessibility of a diverse range of nitropyridine building blocks has had a profound impact on drug discovery and agrochemical research. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers, empowering them to leverage the rich chemistry of nitropyridines in their own scientific endeavors.

References

- 1. THE BLOCKADE OF JANUS KINASE-2 (JAK2) SIGNALING AMELIORATES MOUSE LIVER DAMAGE DUE TO ISCHEMIA AND REPERFUSION - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencemadness.org [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Zincke reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. Page loading... [wap.guidechem.com]

- 10. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. JAK2 gene: MedlinePlus Genetics [medlineplus.gov]

In-depth Technical Guide on 2-(2-Aminoethylamino)-5-nitropyridine: Current State of Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current state of theoretical and computational research on 2-(2-Aminoethylamino)-5-nitropyridine. Despite a comprehensive search of scientific literature and databases, it is concluded that detailed theoretical and computational studies specifically focused on this molecule are not publicly available. This document summarizes the readily available physicochemical properties and provides a general overview of the computational methodologies typically applied to similar nitro-pyridine derivatives, offering a potential framework for future research endeavors.

Introduction

2-(2-Aminoethylamino)-5-nitropyridine is a heterocyclic amine containing a nitropyridine core functionalized with an aminoethylamino side chain. Its structural motifs, particularly the nitro group (a strong electron-withdrawing group) and the amino functionalities (electron-donating groups), suggest potential for interesting electronic, optical, and pharmacological properties. Molecules of this class are often investigated for their applications in nonlinear optics, materials science, and as intermediates in medicinal chemistry.

However, a thorough review of existing literature reveals a significant gap in the scientific understanding of this specific compound from a theoretical and computational standpoint. While studies on the related compound, 2-amino-5-nitropyridine, are available, direct computational analyses of 2-(2-Aminoethylamino)-5-nitropyridine have not been reported.

Physicochemical Properties

Basic physicochemical information for 2-(2-Aminoethylamino)-5-nitropyridine has been compiled from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₄O₂ | PubChem[1] |

| Molecular Weight | 182.18 g/mol | PubChem[1] |

| CAS Number | 29602-39-9 | PubChem[1] |

| IUPAC Name | N'-(5-nitropyridin-2-yl)ethane-1,2-diamine | PubChem[1] |

| Canonical SMILES | C1=CC(=NC=C1NCCN)--INVALID-LINK--[O-] | PubChem |

| InChI Key | ODHSPTHLPCXPTL-UHFFFAOYSA-N | PubChem |

Prospective Theoretical and Computational Studies: A Methodological Overview

Although no specific studies on 2-(2-Aminoethylamino)-5-nitropyridine are available, this section outlines the standard experimental protocols and computational methods that would be employed to characterize this molecule. This serves as a guide for researchers interested in initiating such studies.

Computational Chemistry Methods

A standard approach for a molecule like 2-(2-Aminoethylamino)-5-nitropyridine would involve Density Functional Theory (DFT) calculations.

Experimental Protocol (Hypothetical):

-

Geometry Optimization: The molecular structure would be optimized to find the lowest energy conformation. A common and effective method is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Vibrational Frequency Analysis: Following optimization, vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis would be performed to understand the intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density.

-

Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the electron density distribution and identify the regions susceptible to electrophilic and nucleophilic attack.

-

Spectroscopic Analysis

Experimental Protocol (Hypothetical):

-

Synthesis and Purification: The compound would be synthesized and purified using standard organic chemistry techniques.

-

FT-IR and FT-Raman Spectroscopy: The Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra of the solid sample would be recorded.

-

NMR Spectroscopy: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra would be obtained to elucidate the molecular structure.

-

UV-Vis Spectroscopy: The electronic absorption spectrum in a suitable solvent would be recorded to identify the electronic transitions.

Visualization of Prospective Studies

The following diagrams illustrate the logical workflow and conceptual frameworks that would be used in a computational study of 2-(2-Aminoethylamino)-5-nitropyridine.

Caption: A typical workflow for DFT-based computational analysis.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Conclusion and Future Outlook

There is a clear absence of published theoretical and computational research on 2-(2-Aminoethylamino)-5-nitropyridine. The information presented in this guide is based on general chemical knowledge and the standard computational methodologies applied to similar molecules. This highlights a significant opportunity for original research.

Future studies should focus on performing comprehensive DFT calculations to determine the optimized geometry, vibrational spectra, and electronic properties of this molecule. Such research would provide valuable insights into its structure-property relationships and could guide the development of novel materials and pharmacologically active compounds. Experimental validation of the computational results through spectroscopic techniques would be essential to provide a complete picture of this intriguing molecule.

References

chemical reactivity of the aminoethylamino group in nitropyridines

An In-depth Technical Guide to the Chemical Reactivity of the Aminoethylamino Group in Nitropyridines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the aminoethylamino group in nitropyridine scaffolds. Nitropyridines are a critical class of heterocyclic compounds in medicinal chemistry, largely due to the strong electron-withdrawing nature of the nitro group, which significantly influences the reactivity of the pyridine ring.[1][2] The incorporation of an aminoethylamino side chain introduces versatile functional handles for further molecular elaboration, making these compounds valuable intermediates in the synthesis of bioactive molecules and drug candidates.[2][3]

This document details the primary synthetic routes, subsequent reactivity of the functional groups, and key characterization techniques, offering researchers and drug development professionals a practical guide to harnessing the chemistry of these important building blocks.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most common method for synthesizing aminoethylamino-nitropyridines is through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the nitro group, readily undergoes substitution, typically at a position ortho or para to the nitro group, where a suitable leaving group (commonly a halogen) is located.[1][4]

The general mechanism involves the nucleophilic attack of the amine on the electron-deficient carbon of the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Aromaticity is subsequently restored upon the departure of the leaving group.[1][4]

Figure 1: General SNAr Mechanism for Synthesis.

Data Presentation: Reaction Yields

The efficiency of the SNAr reaction is influenced by the nucleophilicity of the amine, the solvent, and the base used.[1] The following table summarizes typical yields for the reaction of 2-chloro-5-nitropyridine with various amines under standardized conditions.

| Nucleophile (Amine) | Product | Solvent System | Base | Temperature (°C) | Yield (%) | Reference |

| Ethylenediamine | 2-[(2-Aminoethyl)amino]-5-nitropyridine | Ethanol | Triethylamine | Reflux | ~85-95% | [1] |

| Piperidine | 2-(Piperidin-1-yl)-5-nitropyridine | Ethanol | Triethylamine | Reflux | ~90% | [1] |

| Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | Ethanol | Triethylamine | Reflux | ~92% | [1] |

| Aniline | N-Phenyl-5-nitropyridin-2-amine | Isopropanol/Water | None | 80 | ~75% | [1] |

Experimental Protocol: Synthesis of 2-[(2-Aminoethyl)amino]-5-nitropyridine

This protocol is adapted from standard procedures for SNAr reactions on nitropyridines.[1]

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitropyridine (1.0 equivalent).

-

Solvent: Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

-

Reagents: Add ethylenediamine (1.1 equivalents) to the solution, followed by the addition of triethylamine (1.2 equivalents) to act as a base.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the 2-chloro-5-nitropyridine is fully consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Chemical Reactivity of the Assembled Scaffold

Once synthesized, the 2-(aminoethylamino)-5-nitropyridine scaffold possesses three main sites of reactivity: the terminal primary amine (N-terminal), the secondary amine attached to the ring (N-pyridinyl), and the nitro group.

Figure 2: Key Reactivity Sites and Transformations.

Reactivity of the N-Terminal Primary Amine

The terminal primary amine of the aminoethylamino side chain is the most nucleophilic site and is readily functionalized through various standard reactions.

-

Acylation and Sulfonylation: It reacts readily with acyl chlorides, anhydrides, and sulfonyl chlorides in the presence of a base to form the corresponding amides and sulfonamides. This is a common strategy in drug discovery for introducing diverse substituents.[2]

-

Alkylation: The primary amine can be alkylated using alkyl halides. Control of stoichiometry is important to minimize over-alkylation.

-

Reductive Amination: Reaction with aldehydes or ketones followed by reduction with an agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) yields secondary or tertiary amines, respectively.

Reactivity of the Nitro Group

The nitro group is a versatile functional group that is most commonly used as a precursor to an amino group via reduction.

-

Reduction to an Amine: The transformation of the nitro group to a primary amine is a cornerstone of nitropyridine chemistry. This reaction dramatically alters the electronic properties of the pyridine ring and provides a new nucleophilic site for further elaboration.[2][5]

Experimental Protocol: Reduction of 5-Nitropyridine to 5-Aminopyridine

This protocol describes a general method for the reduction of a nitro group on a pyridine ring using iron in an acidic medium.[5]

-

Setup: In a round-bottom flask, suspend the 2-(aminoethylamino)-5-nitropyridine starting material in a mixture of ethanol and water.

-

Reagents: Add iron powder (Fe, ~5-10 equivalents) to the suspension.

-

Acidification: Slowly add a mineral acid, such as aqueous hydrochloric acid (HCl), to the mixture while stirring. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture and filter it through celite to remove the iron salts.

-

Neutralization: Neutralize the filtrate with a base (e.g., sodium carbonate or aqueous ammonia) to a pH of ~8-9.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Spectroscopic Characterization

Confirming the structure of these molecules is essential. Spectroscopic techniques like NMR, IR, and Mass Spectrometry are fundamental for characterization.[6][7] The data below are predicted values based on closely related analogs.

| Technique | Predicted Data | Assignment | Reference |

| ¹H NMR | δ ~8.8 ppm (d, J≈2.5 Hz) | H-6 (proton ortho to NO₂) | [6] |

| δ ~8.1 ppm (dd, J≈9.0, 2.5 Hz) | H-4 (proton meta to NO₂) | [6] | |

| δ ~6.5 ppm (d, J≈9.0 Hz) | H-3 (proton ortho to amine) | [6] | |

| δ ~5.5-6.5 ppm (br s) | NH (secondary amine) | [6] | |

| δ ~3.4 ppm (q, J≈6.0 Hz) | -CH₂-NH- (pyridinyl side) | N/A | |

| δ ~2.9 ppm (t, J≈6.0 Hz) | -CH₂-NH₂ (terminal side) | N/A | |

| δ ~1.5-2.0 ppm (br s) | NH₂ (primary amine) | [6] | |

| ¹³C NMR | δ ~160-162 ppm | C-2 (attached to N) | [6] |

| δ ~148-150 ppm | C-6 | [6] | |

| δ ~135-138 ppm | C-5 (attached to NO₂) | [6] | |

| δ ~132-134 ppm | C-4 | [6] | |

| δ ~106-108 ppm | C-3 | [6] | |

| IR (cm⁻¹) | 3450-3300 (strong, broad) | N-H stretching (amines) | [6] |

| 1580-1560 & 1350-1330 (strong) | Asymmetric & Symmetric NO₂ stretching | [6] | |

| 1640-1600 (strong) | N-H bending (amino group) | [6] |

General Methodology for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (≥400 MHz).[6]

-

Infrared (IR) Spectroscopy: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer, typically over the 4000-400 cm⁻¹ range.[6]

-

Mass Spectrometry (MS): Introduce the sample into a mass spectrometer using an appropriate ionization method (e.g., ESI) to identify the molecular ion peak and analyze fragmentation patterns.[6]

Stability and Degradation

Compounds containing amino and nitro groups can be susceptible to degradation, particularly under oxidative or harsh pH conditions.[8] The primary amine of the side chain and the pyridine ring itself can be oxidized.[8][9] Stability studies are crucial in a drug development context. Under oxidative stress (e.g., in the presence of hydrogen peroxide), potential degradation products include N-oxides and the nitration of amino groups.[8] For long-term storage, these compounds should be kept in a dark place under an inert atmosphere.[10]

Conclusion

The aminoethylamino-nitropyridine scaffold is a synthetically versatile platform for the development of novel chemical entities. Its reactivity is primarily dictated by the SNAr reaction for its synthesis, the high nucleophilicity of the terminal primary amine for subsequent derivatization, and the facile reduction of the nitro group to open new avenues for functionalization. A thorough understanding of these chemical behaviors, supported by robust analytical characterization, is essential for researchers and scientists aiming to leverage these structures in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.org [mdpi.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-3-nitropyridine CAS#: 4214-75-9 [m.chemicalbook.com]

Spectroscopic and Synthetic Profile of 2-(2-Aminoethylamino)-5-nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for the compound 2-(2-Aminoethylamino)-5-nitropyridine. Due to the limited availability of a complete public dataset for this specific molecule, this document also includes data for structurally related compounds to offer valuable comparative insights. The information is presented to support research and development activities in medicinal chemistry and related fields.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data of 2-Amino-5-nitropyridine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Predicted H-3 | d | 1H | Aromatic CH |

| Predicted H-4 | dd | 1H | Aromatic CH |

| Predicted H-6 | d | 1H | Aromatic CH |

| Predicted NH₂ | s (br) | 2H | Amino group |

Note: Experimental ¹H NMR data for 2-amino-5-nitropyridine was not found in the search results. The assignments are predicted based on the structure. A ¹H NMR spectrum for 2-amino-5-nitropyridine is available on ChemicalBook, but peak assignments are not provided[1].

Table 2: ¹³C NMR Data of 2-(2-Aminoethylamino)-5-nitropyridine

| Chemical Shift (δ) ppm | Assignment |

| Data not available | - |

Note: No experimental or predicted ¹³C NMR data for 2-(2-Aminoethylamino)-5-nitropyridine was found.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for 2-Amino-5-nitropyridine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3000 | Strong, Broad | N-H and O-H stretching |

| 3398, 3391 | - | N-H stretching |

| 3197, 3191 | - | C-H stretching (aromatic) |

| 1468, 1399 | - | C=C stretching (aromatic) |

| 1457, 1407 | - | N-H bending |

Source: Data derived from a study on 2-amino-5-nitropyridine pentaborate[2]. The FTIR spectra for 2-amino-5-nitropyridine are also available on PubChem and SpectraBase[3].

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-Amino-5-nitropyridine

| m/z | Relative Intensity (%) | Assignment |

| 139 | 100 | [M]⁺ (Molecular Ion) |

| 66 | - | Fragment Ion |

| 39 | - | Fragment Ion |

Source: NIST Mass Spectrometry Data Center via PubChem[3]. The molecular weight of 2-amino-5-nitropyridine is 139.11 g/mol [3]. The molecular formula is C₅H₅N₃O₂[3].

While 2-(2-Aminoethylamino)-5-nitropyridine has been utilized as a matrix for negative-mode matrix-assisted laser desorption/ionization (MALDI) mass spectrometry analysis of phospholipids, specific mass spectrometry data for the compound itself was not provided in the cited study[4]. The molecular formula for 2-(2-Aminoethylamino)-5-nitropyridine is C₇H₁₀N₄O₂ and its molecular weight is 182.18 g/mol [5].

Experimental Protocols

A detailed experimental protocol for the synthesis of 2-(2-Aminoethylamino)-5-nitropyridine is not explicitly available. However, a plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-5-nitropyridine, with ethylenediamine. Below is a generalized, hypothetical protocol based on standard organic synthesis methodologies.

Synthesis of 2-(2-Aminoethylamino)-5-nitropyridine

Reaction:

2-Chloro-5-nitropyridine + Ethylenediamine → 2-(2-Aminoethylamino)-5-nitropyridine + HCl

Materials:

-

2-Chloro-5-nitropyridine

-

Ethylenediamine

-

Inert solvent (e.g., Ethanol, Acetonitrile)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine in an appropriate inert solvent.

-

Addition of Reagents: Add an excess of ethylenediamine and a base to the solution. The base is used to neutralize the HCl generated during the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, temperature, and reaction time, would need to be optimized.

A synthesis method for the precursor, 2-amino-5-nitropyridine, involves the nitration of 2-aminopyridine using a mixture of concentrated sulfuric acid and nitric acid[6].

Visualizations

The following diagrams illustrate the proposed synthetic pathway and a general workflow for the spectroscopic analysis of 2-(2-Aminoethylamino)-5-nitropyridine.

Caption: Proposed synthesis of the target compound.

Caption: Workflow for spectroscopic characterization.

References

- 1. 2-Amino-5-nitropyridine(4214-76-0) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-aminoethylamino)-5-nitropyridine as a basic matrix for negative-mode matrix-assisted laser desorption/ionization analysis of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(2-Aminoethylamino)-5-nitropyridine | C7H10N4O2 | CID 122425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

Potential Research Areas for Substituted Nitropyridines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted nitropyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The presence of the nitro group, a potent electron-withdrawing moiety, profoundly influences the chemical reactivity and biological activity of the pyridine ring, making these compounds valuable scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of promising research avenues for substituted nitropyridines, focusing on their anticancer, antimicrobial, and other emerging therapeutic applications. Detailed experimental protocols and a summary of quantitative biological data are provided to facilitate further investigation in this exciting field.

Anticancer Activity of Substituted Nitropyridines

A substantial body of research highlights the potential of substituted nitropyridines as effective anticancer agents.[1] These compounds have demonstrated cytotoxicity against a broad spectrum of cancer cell lines, often through mechanisms that involve the disruption of fundamental cellular processes.

Mechanism of Action: Targeting Cellular Proliferation and Survival Pathways

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of nitropyridine derivatives. A prominent mechanism involves the induction of cell cycle arrest, particularly at the G2/M phase, and the subsequent triggering of apoptosis (programmed cell death).[1] Key signaling pathways implicated in these processes include the p53 tumor suppressor pathway and the JNK signaling cascade.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted nitropyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [1] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | >10 | [1] |

| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (Breast) | >10 | [1] |

| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | MCF-7 (Breast) | >10 | [1] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (R = OMe) | MCF-7 (Breast) | 6.41 | [2] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-one (piperidine derivative) | HepG2 (Liver) | 7.63 | [2] |

Antimicrobial Activity of Substituted Nitropyridines

Substituted nitropyridines have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[3] The nitro group is often crucial for their mechanism of action, which can involve metabolic activation within the microbial cell to produce reactive cytotoxic species.

Mechanism of Action: Disruption of Microbial Cellular Integrity

The antimicrobial action of many nitro-heterocyclic compounds is believed to involve reductive activation of the nitro group by microbial nitroreductases.[4] This process generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage cellular macromolecules such as DNA, leading to cell death.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected substituted nitropyridine derivatives, with data presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a microorganism).

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nitropyridine-containing Cu(II) complex | S. aureus | 9.1-17.9 (zone of inhibition in mm) | [5] |

| Nitropyridine-containing Cu(II) complex | B. subtilis | 9.1-17.9 (zone of inhibition in mm) | [5] |

| Nitropyridine-containing Cu(II) complex | P. aeruginosa | 9.1-17.9 (zone of inhibition in mm) | [5] |

| Nitropyridine-containing Cu(II) complex | E. coli | 9.1-17.9 (zone of inhibition in mm) | [5] |

| Nitropyridine-containing Cu(II) complex | C. albicans | 21.9-25.3 (zone of inhibition in mm) | [5] |

Other Potential Therapeutic Applications

Beyond cancer and infectious diseases, substituted nitropyridines are being explored for a variety of other therapeutic applications.

-

Anti-inflammatory Agents: Certain nitropyridine derivatives have shown potential as anti-inflammatory agents by inhibiting key mediators of the inflammatory response.[6]

-

Herbicidal Agents: The structural features of nitropyridines have also been leveraged in the development of novel herbicides.[2] For example, ethyl 2-(4-(5-nitropyridin-2-yloxy)-phenylamino)propanoate exhibited high herbicidal activity against barnyard grass with an IC50 of 27.7 mg/L.[2]

Experimental Protocols

To facilitate further research, detailed protocols for the synthesis of key nitropyridine intermediates and for essential biological assays are provided below.

Synthesis of 2-Chloro-5-nitropyridine

This protocol describes a common method for the synthesis of 2-chloro-5-nitropyridine, a versatile building block for more complex derivatives.

Materials:

-

2-Hydroxypyridine

-

Nitric acid (fuming)

-

Sulfuric acid (concentrated)

-

Phosphorus oxychloride (POCl3)

-

Phosphorus pentachloride (PCl5)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane

Procedure:

-

Nitration: Carefully add 2-hydroxypyridine to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, stir the mixture at room temperature for several hours.

-

Hydrolysis: Pour the reaction mixture onto crushed ice and neutralize with a NaOH solution until a precipitate forms.

-

Isolation of 2-hydroxy-5-nitropyridine: Filter the precipitate, wash with cold water, and dry to obtain 2-hydroxy-5-nitropyridine.

-

Chlorination: To a flask containing phosphorus oxychloride, add 2-hydroxy-5-nitropyridine and phosphorus pentachloride. Heat the mixture under reflux for several hours.

-

Work-up: After cooling, pour the reaction mixture onto ice and extract the product with dichloromethane.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-5-nitropyridine.

Synthesis of 2-Amino-5-nitropyridine

This protocol outlines the synthesis of 2-amino-5-nitropyridine from 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Nitric acid (concentrated)

-

Sulfuric acid (concentrated)

-

1,2-Dichloroethane

-

Ice water

Procedure:

-

Dissolve 2-aminopyridine in 1,2-dichloroethane.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the solution while maintaining the temperature below 10°C.

-

After the addition, allow the reaction to proceed at a slightly elevated temperature (e.g., 50-60°C) for several hours.

-

Cool the reaction mixture and wash with water until the pH is neutral.

-

Separate the organic layer and remove the solvent under reduced pressure.

-

Pour the residue into ice water to precipitate the product.

-

Filter, wash with cold water, and dry to obtain 2-amino-5-nitropyridine.[3]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-